2-Amino-5-nitrothiazole
Overview
Description
2-Amino-5-nitrothiazole (ANT) is a hypoxic radiosensitizing drug . It has an empirical formula of C3H3N3O2S and a molecular weight of 145.14 . It is used as a diazo component in the synthesis of monoazo disperse dyes .
Synthesis Analysis
ANT can be synthesized using a traditional diazo-coupling method in an acidic medium . Another method involves diluting a sulphuric acid solution of 2-amino-5-nitrothiazole, which contains at least 6% by weight of 2-amino-5-nitrothiazole in a more than 80% strength by weight sulphuric acid, to a sulphuric acid concentration of less than 80% by weight and separating off the resulting precipitate and decomposing it hydrolytically to give 2-amino-5-nitrothiazole .Molecular Structure Analysis
The molecular structure of ANT can be represented by the SMILES stringNc1ncc(s1)N+[O-]
. The InChI key for ANT is MIHADVKEHAFNPG-UHFFFAOYSA-N
. Chemical Reactions Analysis
ANT forms a square-planar complex, trans - [PdCl 2 (ANT) 2] with palladium in methanol . It has been used as a diazo component in the synthesis of monoazo disperse dyes .Physical And Chemical Properties Analysis
ANT is a yellow crystal with a bitter taste . It has a melting point of 195-200 °C (dec.) (lit.) . It is soluble in 95% ethanol and diethyl ether, slightly soluble in water, and insoluble in chloroform .Scientific Research Applications
Synthesis of Azo Dye Derivatives
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 2-Amino-5-nitrothiazole is used in the synthesis of azo dye derivatives, which are incorporated into heterocyclic scaffolds. These scaffolds have shown improved bioactive properties and have various biological and pharmacological applications .
- Methods of Application: The synthesis involves coupling 2-Amino-5-nitrothiazole with different aromatic diazonium salts . The exact procedures and parameters would depend on the specific synthesis process.
- Results: The synthesized azo dye derivatives have shown various biological activities, including anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Synthesis of Heterocyclic Azo Dyes
- Scientific Field: Structural Chemistry
- Application Summary: 2-Amino-5-nitrothiazole is used in the synthesis of heterocyclic azo dyes. These dyes have been characterized by different spectroscopic techniques .
- Methods of Application: The synthesis involves a traditional diazo-coupling method in an acidic medium using four different coupling components .
- Results: The synthesized azo dyes showed potent inhibitory effects towards the tested pathogenic strains and scavenging activity .
Synthesis of Monoazo Disperse Dyes
- Scientific Field: Industrial Chemistry
- Application Summary: 2-Amino-5-nitrothiazole is used as a diazo component in the synthesis of monoazo disperse dyes .
- Results: The synthesized monoazo disperse dyes have been used in various applications, such as in inkjet printing, thermal transfer printing, photography, color additives, the biomedical area, molecular recognition, light-controlled polymers, and in the liquid crystal industry .
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometric Study
- Scientific Field: Analytical Chemistry
- Application Summary: 2-Amino-5-nitrothiazole has been used as a matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometric studies of oligonucleotides and proteins .
- Results: The results would depend on the specific study, but this method is generally used for the analysis of complex biological samples .
Synthesis of Thiazolyl Azo Dyes
- Scientific Field: Textile Industry
- Application Summary: 2-Amino-5-nitrothiazole is used in the synthesis of thiazolyl azo dyes, which have good color assessment and fastness properties .
- Methods of Application: The synthesis involves coupling of curcumin with different aromatic diazonium salts of 2-amino thiazole derivatives .
- Results: The synthesized dyes have been found suitable for dyeing polyester fabrics, possessing high color strength and good overall fastness properties .
Synthesis of Agrochemicals
- Scientific Field: Agrochemistry
- Application Summary: 2-Amino-5-nitrothiazole is used in the synthesis of agrochemicals .
- Results: The synthesized agrochemicals have various applications in agriculture .
Synthesis of Heterocyclic Azo Dyes
- Scientific Field: Structural Chemistry
- Application Summary: 2-Amino-5-nitrothiazole is used in the synthesis of heterocyclic azo dyes. These dyes have been characterized by different spectroscopic techniques .
- Methods of Application: The synthesis involves a traditional diazo-coupling method in an acidic medium using four different coupling components .
- Results: The synthesized azo dyes showed potent inhibitory effects towards the tested pathogenic strains and scavenging activity .
Synthesis of Biologically Active Thiazole Dyes
- Scientific Field: Textile Industry
- Application Summary: 2-Amino-5-nitrothiazole is used in the synthesis of biologically active thiazole dyes. These dyes have good color assessment and fastness properties .
- Methods of Application: The synthesis involves coupling of curcumin with different aromatic diazonium salts of 2-amino thiazole derivatives .
- Results: The synthesized dyes have been found suitable for dyeing polyester fabrics, possessing high color strength and good overall fastness properties .
Synthesis of Dyes, Pigments, and Agrochemicals
- Scientific Field: Industrial Chemistry
- Application Summary: 2-Amino-5-nitrothiazole is used in the synthesis of dyes, pigments, and agrochemicals .
- Results: The synthesized products have various applications in the textile and agriculture industries .
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometric Study
- Scientific Field: Analytical Chemistry
- Application Summary: 2-Amino-5-nitrothiazole has been used as a matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometric studies of oligonucleotides and proteins .
- Results: The results would depend on the specific study, but this method is generally used for the analysis of complex biological samples .
Safety And Hazards
Future Directions
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
Relevant Papers Several papers have been published on ANT. One paper discusses the synthesis, characterization, computational and biological studies of nitrothiazole incorporated heterocyclic azo dyes . Another paper evaluates 2-Amino-5-nitrothiazole as a hypoxic cell radiosensitizer .
properties
IUPAC Name |
5-nitro-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHADVKEHAFNPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2S | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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DSSTOX Substance ID |
DTXSID6020066 | |
Record name | 2-Amino-5-nitro-1,3-thiazole | |
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Molecular Weight |
145.14 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine., Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Record name | 2-Amino-5-nitrothiazole | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Record name | 2-Amino-5-nitrothiazole | |
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Vapor Pressure |
0.000743 [mmHg] | |
Record name | 2-Amino-5-nitrothiazole | |
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Product Name |
2-Amino-5-nitrothiazole | |
Color/Form |
Greenish-yellow to orange-yellow fluffy powder | |
CAS RN |
121-66-4 | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Record name | 2-Amino-5-nitrothiazole | |
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Record name | 2-Amino-5-nitrothiazole | |
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Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Record name | 2-Thiazolamine, 5-nitro- | |
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Record name | 2-Amino-5-nitro-1,3-thiazole | |
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Record name | 5-nitrothiazol-2-ylamine | |
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Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Record name | 2-Amino-5-nitrothiazole | |
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Melting Point |
396 °F (decomposes) (NTP, 1992), 202 °C (decomposes) | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Record name | 2-Amino-5-nitrothiazole | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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